5,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

Medicinal Chemistry Chemical Biology Building Block Sourcing

Medicinal chemistry teams often face inconsistent purity in heterocyclic building blocks, leading to assay interference and false hits in kinase screening. This 5,7-dimethyl analogue (CAS 1781934-00-6) provides a validated solution. • Superior Consistency: NLT 98% purity specification minimizes batch-to-batch variability, reducing the risk of impurity-driven artifacts in CDK and Aurora kinase inhibition assays. • Lead-Like Physicochemistry: With a molecular weight of 192.17 g/mol, it imposes a lower molecular weight burden than halogenated congeners, better preserving oral drug-likeness in final targets. • Efficient Diversification: The sterically accessible 3-carboxylic acid handle enables rapid parallel amide coupling for focused library synthesis.

Molecular Formula C8H8N4O2
Molecular Weight 192.17 g/mol
Cat. No. B11905905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid
Molecular FormulaC8H8N4O2
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCC1=NC(=NC2=C(NN=C12)C(=O)O)C
InChIInChI=1S/C8H8N4O2/c1-3-5-6(10-4(2)9-3)7(8(13)14)12-11-5/h1-2H3,(H,11,12)(H,13,14)
InChIKeyHAUYCCDGOASUIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic Acid – Identity and Procurement Baseline


5,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid (CAS 1781934‑00‑6) is a bicyclic heterocycle comprising a fused pyrazole–pyrimidine core with methyl substituents at positions 5 and 7 and a carboxylic acid handle at position 3 . The pyrazolo[4,3‑d]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating cyclin‑dependent kinase (CDK) inhibition, anti‑angiogenic activity, and phosphodiesterase modulation [1]. The 5,7‑dimethyl substitution pattern distinguishes this building block from the unsubstituted parent and from mono‑methyl or halogenated analogs, altering both physicochemical properties and the vector of subsequent derivatization.

Why This Scaffold Cannot Be Interchanged with Other Pyrazolo[4,3-d]pyrimidine-3-carboxylic Acids


Within the pyrazolo[4,3‑d]pyrimidine‑3‑carboxylic acid family, even minor substituent changes at positions 5 and 7 produce quantifiable differences in molecular weight, lipophilicity, and chemical reactivity that directly impact downstream synthetic utility and structure‑activity relationships (SAR). The 5,7‑dimethyl analogue provides a specific balance of steric bulk and electron‑donating character that is absent in the unsubstituted, mono‑methyl, or halogenated congeners [1]. Consequently, replacement with a generic “pyrazolo[4,3‑d]pyrimidine‑3‑carboxylic acid” would yield a different molecular profile and potentially alter the potency, selectivity, or synthetic efficiency of the final target compound. The following quantitative evidence demonstrates where the 5,7‑dimethyl derivative offers measurable differentiation.

Quantitative Differentiation from Closest Analogs


Molecular Weight Differentiation vs. Unsubstituted and Halogenated Analogs

The 5,7‑dimethyl derivative possesses a molecular weight (MW) of 192.17 g mol⁻¹, which is 28.05 g mol⁻¹ higher than the unsubstituted parent (164.12 g mol⁻¹) and 14.02 g mol⁻¹ higher than the 5‑methyl analogue (178.15 g mol⁻¹), while remaining substantially lower than the 7‑bromo analogue (243.02 g mol⁻¹) . This intermediate MW positions the compound favorably for hit‑to‑lead optimization where maintaining physicochemical properties within lead‑like space (MW < 350) is critical.

Medicinal Chemistry Chemical Biology Building Block Sourcing

Purity Specification Advantage for Procurement Reproducibility

Commercially, the 5,7‑dimethyl compound is supplied with a guaranteed purity of NLT 98% (HPLC) , matching the specification of the 5‑methyl analogue (NLT 98%) but exceeding the minimum purity of the unsubstituted parent scaffold, which is offered at ≥95% . Higher and tightly controlled purity reduces batch‑to‑batch variability in biological assays, a critical factor when SAR conclusions depend on small potency differences.

Chemical Synthesis Quality Control SAR Studies

Lipophilicity Modulation Through Dual Methyl Substitution

The presence of two methyl groups at positions 5 and 7 increases the calculated partition coefficient (cLogP) relative to the unsubstituted and mono‑methyl analogues. While experimentally measured logP values are not publicly available for this exact compound, the addition of a methyl group typically raises logP by approximately 0.5 log units per methyl [1]. This lipophilicity gain can improve membrane permeability in cell‑based assays, a parameter where the unsubstituted scaffold may underperform due to excessive polarity. Conversely, the 5,7‑dimethyl derivative avoids the excessive lipophilicity and potential toxicity liabilities associated with halogenated congeners such as the 7‑bromo analogue .

Drug Design Pharmacokinetics Scaffold Optimization

Carboxylic Acid Handle Enables Efficient Amide Coupling

The 3‑carboxylic acid functionality provides a direct anchor for amide coupling with primary or secondary amines, a reaction heavily utilized in kinase inhibitor libraries [1]. The 5,7‑dimethyl substitution pattern maintains the carboxylic acid in a sterically accessible environment, as confirmed by the SMILES string Cc1nc(C)c2n[nH]c(C(=O)O)c2n1 , whereas bulkier substituents at positions 5 or 7 (e.g., bromine, cyclopentyl) may introduce steric hindrance that reduces coupling yields. No quantitative yield comparison data for this exact compound versus analogs under standardized coupling conditions is currently available in the public literature, so this evidence is classified as class‑level inference based on physicochemical principles.

Parallel Synthesis Medicinal Chemistry Amide Bond Formation

Recommended Application Scenarios Based on Differentiation Evidence


Kinase Inhibitor Library Synthesis via Amide Coupling

The sterically accessible 3‑carboxylic acid handle, combined with the balanced lipophilicity conferred by the 5,7‑dimethyl groups, makes this building block well‑suited for generating focused kinase inhibitor libraries through parallel amide coupling. The pyrazolo[4,3‑d]pyrimidine scaffold is a validated core for CDK, Aurora kinase, and PDE5 inhibitors [1], and the dual‑methyl substitution may enhance cell permeability relative to the unsubstituted analogue, as supported by the class‑level lipophilicity inference.

Hit-to-Lead Optimization in Lead-Like Physicochemical Space

With a molecular weight of 192.17 g mol⁻¹, the 5,7‑dimethyl compound resides firmly within lead‑like chemical space (MW < 350). This makes it preferable to the heavier 7‑bromo analogue (MW 243.02) when the final target compound is expected to meet oral drug‑likeness criteria. Procurement teams should select this building block over halogenated variants when the project objective is to minimize molecular weight burden while retaining core scaffold activity.

High-Reproducibility Biological Screening Campaigns

The NLT 98% purity specification provides greater batch‑to‑batch consistency than the unsubstituted parent (≥95% purity). For screening campaigns where small changes in IC₅₀ can determine hit progression, the higher purity specification reduces the risk of false negatives or positives arising from impurity‑driven assay interference. This is particularly relevant for CDK inhibition assays, where pyrazolo[4,3‑d]pyrimidines have demonstrated IC₅₀ values in the low micromolar range [2].

Scaffold-Hopping from Purine-Based Kinase Inhibitors

Pyrazolo[4,3‑d]pyrimidines are established bioisosteres of purines and have been shown to exhibit superior potency in cellular assays compared to purine‑based CDK inhibitors [1]. The 5,7‑dimethyl‑3‑carboxylic acid analogue provides a convenient entry point into this scaffold class, allowing medicinal chemists to explore SAR around the 5‑ and 7‑positions while using the carboxylic acid as a diversification point. This scaffold‑hopping strategy is supported by the review of synthetic and pharmacological perspectives [1].

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